molecular formula C18H11BrCl2N2S B15020788 6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15020788
M. Wt: 438.2 g/mol
InChI Key: GOALXZFLPRXWOL-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a Suzuki coupling reaction between a bromophenyl boronic acid and the imidazo[2,1-b][1,3]thiazole core.

    Attachment of the Dichlorophenylmethyl Group: This can be done via a Friedel-Crafts alkylation reaction using 2,5-dichlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl or dichlorophenyl groups, potentially leading to debromination or dechlorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or dechlorinated derivatives.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[2,1-b][1,3]thiazoles.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, cell cycle regulation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
  • 6-(4-fluorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity compared to its chloro- or fluoro- analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C18H11BrCl2N2S

Molecular Weight

438.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H11BrCl2N2S/c19-13-3-1-11(2-4-13)17-10-23-9-15(24-18(23)22-17)8-12-7-14(20)5-6-16(12)21/h1-7,9-10H,8H2

InChI Key

GOALXZFLPRXWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=CC(=C4)Cl)Cl)Br

Origin of Product

United States

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